Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride
Description
Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride is an α-amino acid ester derivative featuring a 2-iodophenyl substituent at the β-position of the alanine backbone. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Its molecular formula is C₁₀H₁₃ClINO₂, with a molecular weight of 341.58 g/mol (calculated based on iodine’s atomic weight). The iodine atom at the ortho position of the phenyl ring confers unique steric and electronic properties, distinguishing it from halogenated and non-halogenated analogs.
Properties
CAS No. |
1956311-10-6 |
|---|---|
Molecular Formula |
C10H13ClINO2 |
Molecular Weight |
341.57 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-iodophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H |
InChI Key |
JPFIHGHMHOTIMO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1I)N.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of 2-amino-3-(2-iodophenyl)propanoic Acid
The primary synthetic step is the esterification of the corresponding amino acid, 2-amino-3-(2-iodophenyl)propanoic acid, to form the methyl ester. This process typically involves:
Reagents and Conditions : The amino acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to promote ester formation.
Reaction Mechanism : Acid-catalyzed esterification proceeds via protonation of the carboxyl group, nucleophilic attack by methanol, and subsequent dehydration to form the methyl ester.
Purification : The crude product is purified by recrystallization or chromatographic techniques, such as silica gel chromatography using ethyl acetate/hexane gradients.
Yield and Purity : Typical yields are high, with purity confirmed by NMR and chromatographic analysis.
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ or HCl |
| Solvent | Methanol |
| Temperature | Reflux (~65°C) |
| Reaction Time | Several hours (typically 4-8) |
| Purification Method | Recrystallization/Chromatography |
| Typical Yield | 85-95% |
Protection and Deprotection of the Amino Group (Optional)
To prevent side reactions during esterification or further functionalization, the amino group can be protected:
Protection : Using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, the amino group is temporarily blocked.
Deprotection : After esterification, the protecting group is removed under mild acidic conditions (e.g., trifluoroacetic acid for Boc) or hydrogenolysis (for Cbz).
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Protection | Boc₂O, triethylamine, dichloromethane (DCM) | Room temperature, 1-2 hours |
| Deprotection | Trifluoroacetic acid (TFA), DCM, 0-30°C | 10 min to 3 hours |
- Yield : Protection yields can reach 90-99%, with deprotection typically quantitative.
Iodination of the Phenyl Ring (If Starting from Non-iodinated Precursors)
If the starting material lacks the iodine substituent, iodination is performed:
Substrate : 2-amino-3-phenylpropanoic acid or its derivatives.
Iodination Reagents : Iodine sources such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or molecular iodine in the presence of oxidants.
Reaction Conditions : Typically carried out in organic solvents (e.g., dichloromethane) at low temperatures to control regioselectivity.
Workup : Extraction with ethyl acetate, drying over sodium sulfate, solvent evaporation, and purification by recrystallization.
Yield : Moderate to high yields (70-85%) depending on reaction conditions.
Hydrolysis and Salt Formation to Obtain Hydrochloride Salt
To obtain the hydrochloride salt form:
Hydrolysis : The methyl ester may be hydrolyzed partially or fully under acidic conditions to adjust the compound's solubility and stability.
Salt Formation : Treatment of the free base with hydrochloric acid (1 M HCl) yields the hydrochloride salt.
Purification : Washing with aqueous acid, extraction, and crystallization from ethanol-water mixtures.
Typical Yield : Around 80-85% with high purity (>99%) confirmed by HPLC.
| Parameter | Value |
|---|---|
| Acid for Salt Formation | 1 M HCl |
| Solvent for Crystallization | Ethanol-water (95:5) |
| Temperature | 25-75°C |
| Reaction Time | 30 minutes to 3 hours |
Industrial Scale Preparation Considerations
Continuous Flow Systems : Industrial synthesis employs automated reactors with continuous flow to enhance reproducibility and yield.
Optimization : Purification steps are optimized to reduce solvent waste and improve environmental sustainability.
Quality Control : Chiral HPLC and NMR spectroscopy ensure stereochemical integrity and purity.
Analytical Characterization Supporting Preparation
NMR Spectroscopy : ^1H NMR shows methyl ester peaks (~3.6 ppm), aromatic protons (~7.2-7.8 ppm), and amino protons (if unprotected).
IR Spectroscopy : Ester carbonyl stretch near 1740 cm⁻¹ and N-H bending around 1650 cm⁻¹.
Mass Spectrometry : Molecular ion peak at m/z 341.57 (M+H)+ for the hydrochloride salt.
Chiral Purity : Confirmed by chiral HPLC with >98% enantiomeric excess.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ or HCl, reflux | 85-95 | Purify by recrystallization |
| Amino Group Protection | Boc₂O, Et₃N, DCM, room temp | 90-99 | Optional, prevents side reactions |
| Iodination (if required) | ICl or NIS, DCM, low temp | 70-85 | Controls regioselectivity |
| Deprotection | TFA, DCM, 0-30°C | ~100 | Removes Boc group |
| Hydrochloride Salt Formation | 1 M HCl, ethanol-water, 25-75°C | 80-85 | Crystallization for purity |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in deiodination.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a radiolabeled compound for imaging studies.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to proteins and enzymes. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride ()
- Molecular Formula: C₁₀H₁₃BrClNO₂
- Molecular Weight : 294.58 g/mol
- Key Differences :
- Bromine (atomic weight 80) replaces iodine, reducing molecular weight by ~47 g/mol.
- Bromine’s lower polarizability compared to iodine may result in weaker van der Waals interactions in biological systems.
- Ortho-substitution pattern retained, but steric bulk decreases slightly.
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride ()
- Molecular Formula: C₁₀H₁₃ClFNO₂
- Molecular Weight : 233.67 g/mol
- Key Differences :
- Fluorine (atomic weight 19) at the para position introduces strong electron-withdrawing effects, altering aromatic ring electron density.
- Lower molecular weight and higher electronegativity may enhance metabolic stability compared to iodine analogs.
Hydroxyl-Substituted Analogs
(S)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride ()
- Molecular Formula: C₁₀H₁₄ClNO₃
- Molecular Weight : 231.68 g/mol
- Absence of halogen reduces lipophilicity, impacting membrane permeability.
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride ()
- Molecular Formula: C₁₀H₁₄ClNO₄
- Molecular Weight : 247.68 g/mol
- Increased risk of oxidative degradation compared to halogenated analogs.
Non-Halogenated Analogs
Methyl 2-amino-3-phenylpropanoate hydrochloride (CAS 5619-07-8) ()
- Molecular Formula: C₁₀H₁₄ClNO₂
- Molecular Weight : 215.68 g/mol
- Key Differences: No substituents on the phenyl ring; serves as a baseline for evaluating halogen/hydroxyl effects. Lower molecular weight and lipophilicity compared to iodinated derivatives.
Heterocyclic and Sulfur-Containing Analogs
Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride ()
- Molecular Formula : C₁₂H₁₅ClN₂O₂
- Molecular Weight : 258.72 g/mol
- Key Differences :
- Indole ring replaces phenyl, introducing π-π stacking and hydrogen-bonding capabilities.
- Increased steric bulk may affect binding to biological targets.
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride ()
- Molecular Formula: C₁₀H₁₄ClNO₂S
- Molecular Weight : 255.74 g/mol
- Sulfur’s polarizability differs from iodine, altering electronic interactions.
Physicochemical and Spectral Comparisons
Molecular Weight and Lipophilicity
Trends :
- Iodine increases molecular weight and lipophilicity significantly.
- Fluorine reduces LogP due to electronegativity.
NMR Spectral Shifts
- 1H-NMR :
- 13C-NMR :
- Iodine’s inductive effect shifts carbonyl carbon (COOCH₃) upfield compared to hydroxylated analogs (e.g., δ ~172 ppm vs. δ ~176 ppm in hydroxyl derivatives) .
Biological Activity
Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Amino Group : Facilitates hydrogen bonding with biological targets.
- Propanoate Ester : Enhances solubility and bioavailability.
- 2-Iodophenyl Group : The iodine atom increases lipophilicity and can participate in halogen bonding, influencing the compound's interactions with biomolecules.
The molecular formula for this compound is C11H12ClINO2, with a molecular weight of approximately 341.57 g/mol .
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Hydrogen Bonding : The amino group can form hydrogen bonds, enhancing binding affinity to target proteins.
- Halogen Bonding : The iodophenyl moiety may engage in halogen bonding, which can modulate the activity of enzymes or receptors involved in various signaling pathways .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Interaction : The compound has been employed in studies investigating enzyme-substrate interactions, suggesting potential roles in modulating enzyme activity .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, possibly through the induction of apoptosis in cancer cells. This is attributed to its ability to influence cellular signaling pathways .
- Pharmacological Applications : Its unique structure allows for the exploration of various pharmacological applications, particularly in targeting specific receptors involved in disease mechanisms .
Study 1: Enzyme Interaction Analysis
A study investigated the interaction of this compound with various enzymes. Results indicated that the compound could significantly modulate enzyme activity, highlighting its potential as a biochemical tool .
Study 2: Anticancer Activity
In vivo experiments demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism was linked to increased production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .
| Compound | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|
| Methyl 2-amino-3-(2-iodophenyl)propanoate | 15 | 70% at 20 µM |
| Control (Untreated) | - | 100% |
Study 3: Pharmacological Profiling
Pharmacological profiling revealed that this compound interacts with multiple receptor types, suggesting a broad spectrum of potential therapeutic applications. Its effects were compared against known inhibitors, showing competitive binding in several assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
